molecular formula C7H7BrClNO B15221418 5-Bromo-2-(chloromethyl)-3-methoxypyridine

5-Bromo-2-(chloromethyl)-3-methoxypyridine

Cat. No.: B15221418
M. Wt: 236.49 g/mol
InChI Key: UBTDJEMIFKKNKP-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-3-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(chloromethyl)-3-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(chloromethyl)-3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher efficiency and reduced production costs. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-3-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-3-methoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-3-methoxypyridine is largely dependent on its chemical reactivity and the functional groups present. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3-methoxypyridine: Lacks the bromine atom, making it less reactive in certain halogenation reactions.

    5-Bromo-2-methyl-3-methoxypyridine: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.

    5-Bromo-2-(chloromethyl)pyridine: Lacks the methoxy group, which influences its solubility and reactivity in oxidation reactions.

Uniqueness

5-Bromo-2-(chloromethyl)-3-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity in various chemical reactions. The methoxy group also contributes to its solubility and ability to participate in hydrogen bonding, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTDJEMIFKKNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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